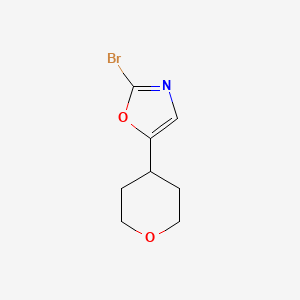

2-bromo-5-(oxan-4-yl)-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that contains both bromine and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, combined with the bromine substituent, imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole typically involves the bromination of a precursor oxazole compound. One common method is the bromination of 5-(oxan-4-yl)-1,3-oxazole using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The oxazole ring can undergo oxidation reactions to form oxazole N-oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-(oxan-4-yl)-1,3-oxazole.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted oxazoles

- Oxazole N-oxides

- De-brominated oxazoles

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antiparasitic Activity

Research indicates that 2-bromo-5-(oxan-4-yl)-1,3-oxazole derivatives exhibit potential in treating diseases caused by kinetoplastid parasites, such as leishmaniasis and Chagas disease. These compounds are being investigated for their ability to inhibit the growth of Leishmania and Trypanosoma species, which are responsible for significant morbidity in affected populations. The development of new therapies is critical due to the rising resistance against current treatments .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymatic pathways crucial for the survival of these parasites. For instance, compounds containing the oxazole ring have shown to interfere with metabolic processes in Trypanosoma cruzi, potentially leading to parasite death .

Synthetic Methodologies

Synthesis of Oxazoles

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted various synthetic routes that utilize azide chemistry and cycloaddition reactions to create oxazole derivatives efficiently. These methods are characterized by high yields and selectivity, making them suitable for large-scale production .

Case Study: Synthesis Optimization

A notable case study demonstrated an optimized synthetic route involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allowed for the efficient formation of oxazole derivatives with diverse functional groups. This method not only improved yield but also reduced reaction time significantly compared to traditional methods .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for creating novel polymeric materials. Its unique chemical structure allows for the introduction of functional groups that can enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating oxazole units into polymer backbones can lead to materials with improved resistance to degradation under harsh environmental conditions .

Data Tables

Wirkmechanismus

The mechanism of action of 2-bromo-5-(oxan-4-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The oxazole ring can also engage in π-π stacking interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole

- 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Comparison:

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole: This compound contains a thiazole ring instead of an oxazole ring, which can lead to different chemical reactivity and biological activity.

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole: The presence of a thiadiazole ring introduces sulfur into the structure, potentially altering its electronic properties and reactivity compared to the oxazole analog.

Biologische Aktivität

2-Bromo-5-(oxan-4-yl)-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxazole ring structure is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈BrN₁O₂. The presence of the bromine atom and the oxan-4-yl group contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with oxazole rings showed potent activity against various bacterial strains, including multi-drug resistant strains. In particular, derivatives similar to this compound were evaluated for their ability to inhibit bacterial growth.

| Compound | Activity | Target Bacteria | Reference |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus | |

| Oxazole Derivative A | Strong | E. coli | |

| Oxazole Derivative B | Weak | Pseudomonas aeruginosa |

2. Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. In vitro studies have shown that certain oxazole compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC₅₀ (µM) | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | 25 | HeLa Cells | Apoptosis Induction | |

| Oxazole Derivative C | 15 | MCF7 Cells | Cell Cycle Arrest |

3. Anti-inflammatory Activity

Some studies suggest that oxazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against Gram-positive bacteria and moderate cytotoxicity against cancer cell lines.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets:

- DNA Gyrase Inhibition : Similar compounds have shown efficacy in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

- Tyrosinase Inhibition : Some oxazole derivatives have been identified as tyrosinase inhibitors, which could be relevant for skin-related applications.

Eigenschaften

IUPAC Name |

2-bromo-5-(oxan-4-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSYVWDWVDVBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.